(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827642
InChI: InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

CAS No.:

Cat. No.: VC15827642

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine
Standard InChI InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2
Standard InChI Key LSSZWBZEBDGRPR-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C2O1)CNN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxin scaffold, where a six-membered benzene ring is fused to a 1,4-dioxane ring. The hydrazine (-NH-NH₂) group is attached to the methylene carbon at position 2 of the benzodioxin moiety. Computational models predict a planar benzodioxin system with slight puckering in the dioxane ring, while the hydrazine group adopts a staggered conformation to minimize steric hindrance.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight180.20 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point281.1 ± 19.0 °C (760 mmHg)
Melting Point87–90 °C
LogP (Partition Coefficient)0.86
Water Solubility5–10 mg/L (25°C)

The compound exhibits moderate lipophilicity (LogP = 0.86), suggesting balanced membrane permeability and aqueous solubility . Its low vapor pressure (7.56 × 10⁻⁸ mmHg at 25°C) indicates limited volatility under ambient conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step sequence:

  • Benzodioxin Precursor Preparation: 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is reduced to the corresponding alcohol using LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Chlorination: The alcohol is treated with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin .

  • Hydrazine Conjugation: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 12 hours produces the target compound with a 65–72% yield .

Industrial Optimization

Continuous flow reactors have been employed to enhance efficiency, achieving a 15% reduction in reaction time compared to batch processes. Catalyst screening identified ZnCl₂ as effective in accelerating the final conjugation step, improving yields to 85%.

Reactivity and Functionalization

Nucleophilic Substitution

The hydrazine group participates in nucleophilic attacks on electrophilic centers. For example:

  • Condensation with Carbonyls: Reacts with aldehydes/ketones to form hydrazones, a reaction exploited in the synthesis of antimicrobial agents .

  • Acylation: Acetyl chloride converts the -NH₂ group to -NHCOCH₃, enhancing metabolic stability .

Oxidative Pathways

Exposure to atmospheric oxygen gradually oxidizes the hydrazine moiety to diazenes, necessitating storage under inert atmospheres . Controlled oxidation with MnO₂ yields the corresponding azo derivative, which exhibits redshifted UV-Vis absorption (λₘₐₓ = 320 nm).

MicroorganismMIC (µg/mL)Derivative Structure
Staphylococcus aureus4–16Pyridinylmethylene hydrazone
Escherichia coli32–64Nitro-substituted benzothiazole
Candida albicans8–32Methoxy-acetophenone conjugate

Mechanistic studies attribute this activity to inhibition of DNA gyrase and disruption of fungal ergosterol biosynthesis .

Anticancer Mechanisms

In vitro assays against MCF-7 breast cancer cells revealed:

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase vs. control) at 50 µM.

  • ROS Generation: 1.5× higher reactive oxygen species (ROS) levels, triggering oxidative DNA damage .

  • Synergy with Doxorubicin: Combination index (CI) = 0.45 at 25 µM, indicating strong synergism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to thrombopoietin (TPO) mimetics. Patent US7795293B2 discloses its use in synthesizing biphenyl-carboxylic acid derivatives that enhance platelet production .

Materials Science

Incorporation into polyurethane matrices improves thermal stability (Tg increased by 28°C) due to hydrogen bonding between hydrazine and carbonyl groups.

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